molecular formula C18H32O2 B1669426 Octadecadienoic acid, (Z,Z)- CAS No. 121250-47-3

Octadecadienoic acid, (Z,Z)-

Cat. No.: B1669426
CAS No.: 121250-47-3
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-UHFFFAOYSA-N
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Description

Octadecadienoic acid, (Z,Z)-: cis,cis-Linoleic acid , is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in various vegetable oils, such as sunflower, safflower, and soybean oils .

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid breathing mist, gas or vapours of Octadecadienoic acid, (Z,Z)- . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Relevant Papers Several papers have been published on Octadecadienoic acid, (Z,Z)-. These include studies on its antioxidant activity , its antibacterial and antifungal properties , and its role as a lipid mediator . These papers provide valuable insights into the properties and potential applications of Octadecadienoic acid, (Z,Z)-.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Octadecadienoic acid, (Z,Z)- can be achieved through a multi-step process starting from simple starting materials.", "Starting Materials": [ "Acetylene", "Propargyl bromide", "n-Butyllithium", "1,4-Dibromobutane", "Copper(I) iodide", "Ethyl magnesium bromide", "Acrolein", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Methanol", "Octadecanoic acid" ], "Reaction": [ "Step 1: Synthesis of 1,4-dibromobut-2-yne from acetylene and propargyl bromide using n-butyllithium as a base.", "Step 2: Coupling of 1,4-dibromobut-2-yne with copper(I) iodide to form 1,4-dibromo-2-butyne.", "Step 3: Reaction of 1,4-dibromo-2-butyne with ethyl magnesium bromide to form 4-octyne.", "Step 4: Addition of acrolein to 4-octyne in the presence of sodium borohydride to form 4-octen-2-ol.", "Step 5: Oxidation of 4-octen-2-ol to form 4-octenoic acid.", "Step 6: Conversion of 4-octenoic acid to octadecanoic acid by reacting with sodium hydroxide and methanol.", "Step 7: Synthesis of Octadecadienoic acid, (Z,Z)- from octadecanoic acid through a Wittig reaction with appropriate reagents." ] }

CAS No.

121250-47-3

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)

InChI Key

JBYXPOFIGCOSSB-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCC=CC=CC(=O)O

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Appearance

Solid powder

544-71-8
1839-11-8

physical_description

Liquid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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